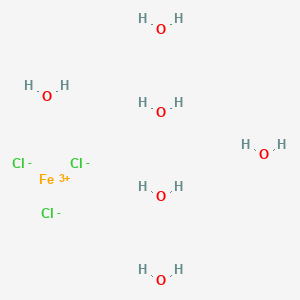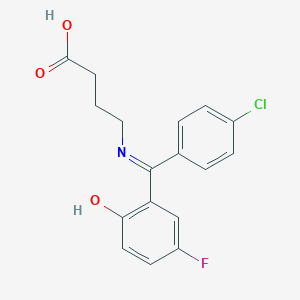
Progabide acid
Overview
Description
Progabide acid is a derivative of progabide, a compound known for its therapeutic applications, particularly in the treatment of epilepsy. Progabide itself is an analogue and prodrug of gamma-aminobutyric acid (GABA), which acts as an agonist for GABA receptors, including GABA A, GABA B, and GABA A-ρ receptors . This compound retains many of these properties, making it a subject of interest in both clinical and research settings.
Mechanism of Action
Target of Action
Progabide acid primarily targets the Gamma-aminobutyric acid (GABA) receptors . It has agonistic activity for both the GABAA and GABAB receptors . These receptors are located on the terminals of primary afferent fibers .
Mode of Action
This compound interacts with its targets by binding to both GABAA and GABAB receptors . Binding to GABAA results in an increased affinity of the GABA receptor for the amino acid, leading to an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition . Activation of the GABAB receptors retards the influx of calcium ions into the terminals, thereby reducing the evoked release of excitatory amino acids and possibly other transmitters .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving GABA. By acting as an agonist at GABA receptors, this compound increases the inhibitory effects of GABA in the brain, helping to dampen excessive neuronal firing, which is a hallmark of conditions like epilepsy .
Pharmacokinetics
This compound is well absorbed with a bioavailability of 60% . It is 95% protein-bound and metabolized in the liver . The elimination half-life of this compound is approximately 4 hours . The pharmacokinetics of this compound and its metabolites have been studied in rabbits following single oral administration .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on GABA receptors. By increasing the inhibitory effects of GABA, this compound helps to reduce the symptoms of conditions characterized by excessive neuronal firing, such as epilepsy .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the stability of this compound was found to be bell-shaped, with maximum stability occurring at pH 6 to 7
Biochemical Analysis
Biochemical Properties
Progabide Acid, through its conversion into GABA, interacts with GABA A and GABA B receptors located on the terminals of primary afferent fibers . Binding to GABA A results in an increased affinity of the GABA receptor for the amino acid, leading to an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition .
Cellular Effects
This compound influences cell function by acting as a GABA receptor agonist . It increases the affinity of the GABA receptor for the amino acid, leading to an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The mechanism of action of this compound involves binding to both GABA A and GABA B receptors located on the terminals of primary afferent fibers . This binding results in an increased affinity of the GABA receptor for the amino acid, leading to an augmented flux of chloride ions across the terminal membrane, and an increase in the amount of presynaptic inhibition .
Metabolic Pathways
This compound is involved in the GABAergic pathway, where it acts as an agonist of the GABA A, GABA B, and GABA A -ρ receptors
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of progabide acid involves several steps, starting from the basic chemical structure of progabide. The process typically includes the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through a series of reactions, including halogenation and nitration.
Hydrolysis: The intermediate is then subjected to hydrolysis under controlled conditions to yield this compound.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-performance liquid chromatography (HPLC) is common for the purification and quality control of the final product .
Chemical Reactions Analysis
Types of Reactions: Progabide acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols or amines.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products:
Scientific Research Applications
Progabide acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying GABA receptor interactions and the development of new GABAergic drugs.
Biology: this compound is employed in research on neurotransmitter systems and their role in neurological disorders.
Comparison with Similar Compounds
Progabide acid is unique in its dual action on both GABA A and GABA B receptors, which distinguishes it from other similar compounds. Some similar compounds include:
Vigabatrin: An irreversible inhibitor of GABA transaminase, increasing GABA levels in the brain.
Gabapentin: A GABA analogue that does not directly interact with GABA receptors but modulates the release of neurotransmitters.
Tiagabine: A selective GABA reuptake inhibitor, increasing the availability of GABA in the synaptic cleft.
This compound’s unique mechanism of action and its broad range of applications make it a valuable compound in both research and clinical settings.
Properties
IUPAC Name |
4-[[(4-chlorophenyl)-(5-fluoro-2-hydroxyphenyl)methylidene]amino]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO3/c18-12-5-3-11(4-6-12)17(20-9-1-2-16(22)23)14-10-13(19)7-8-15(14)21/h3-8,10,21H,1-2,9H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAXPPHKWFOGGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=NCCCC(=O)O)C2=C(C=CC(=C2)F)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601045742 | |
| Record name | Progabide acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62665-97-8 | |
| Record name | Progabide acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062665978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Progabide acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601045742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PROGABIDE ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74JC6VM0KD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



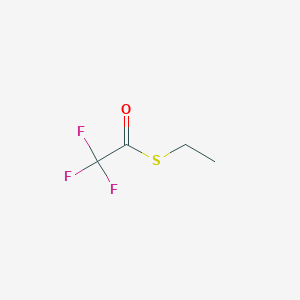
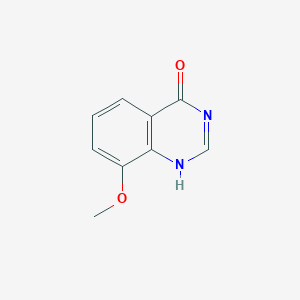
![(4a,6a-dimethyltetrahydro-2H-1,4-dioxa-6b-azacyclopenta[cd]pentalen-2a(3H)-yl)methanol](/img/structure/B105576.png)
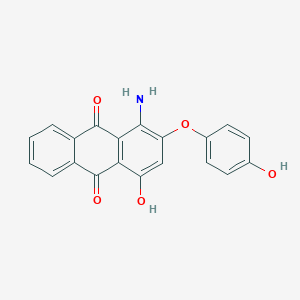
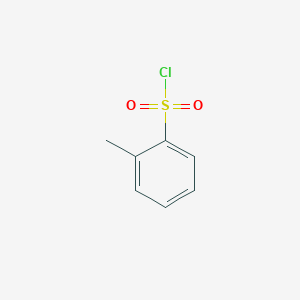
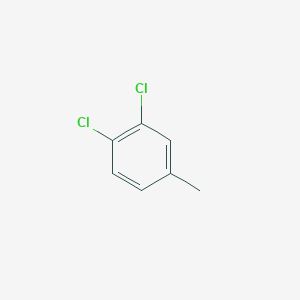
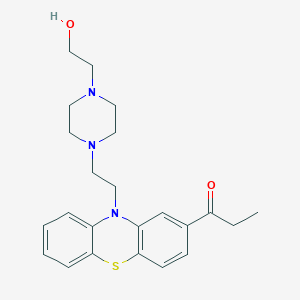
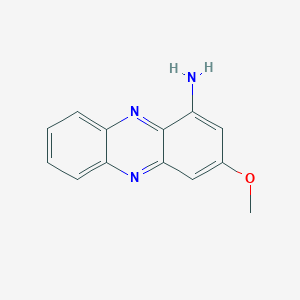

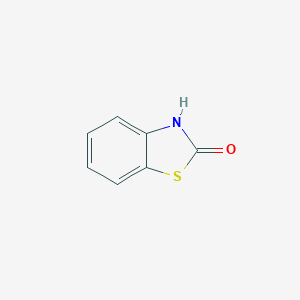

![Trisodium 8-[[3-[(3-aminobenzoyl)amino]-4-methylbenzoyl]amino]naphthalene-1,3,5-trisulphonate](/img/structure/B105605.png)
